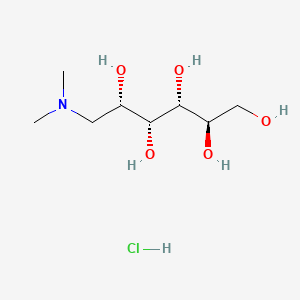
N,N-Dimethyl-D-glucamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-D-glucamine Hydrochloride is a chemical compound with the molecular formula C8H19NO5·HClThis compound is primarily used in the field of infectious disease research and as an antimicrobial agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-D-glucamine Hydrochloride typically involves the reaction of D-glucose with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is subsequently treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-D-glucamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted glucamine derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-D-glucamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various compounds.
Biology: Employed in the study of cellular processes and as a buffer in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-D-glucamine Hydrochloride involves its interaction with cellular components. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial effects. The compound targets specific molecular pathways, including the inhibition of protein synthesis and interference with cell membrane integrity .
Comparaison Avec Des Composés Similaires
N,N-Dimethylglycine Hydrochloride: Similar in structure but differs in its applications and mechanism of action.
Glucosamine Hydrochloride: Shares a similar glucamine backbone but has different functional groups and uses
Uniqueness: N,N-Dimethyl-D-glucamine Hydrochloride is unique due to its specific antimicrobial properties and its use in infectious disease research. Its ability to interact with cellular components and disrupt cellular processes sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H20ClNO5 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol;hydrochloride |
InChI |
InChI=1S/C8H19NO5.ClH/c1-9(2)3-5(11)7(13)8(14)6(12)4-10;/h5-8,10-14H,3-4H2,1-2H3;1H/t5-,6+,7+,8+;/m0./s1 |
Clé InChI |
LQHDEGQXAYWMIZ-ANJNCBFHSA-N |
SMILES isomérique |
CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl |
SMILES canonique |
CN(C)CC(C(C(C(CO)O)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


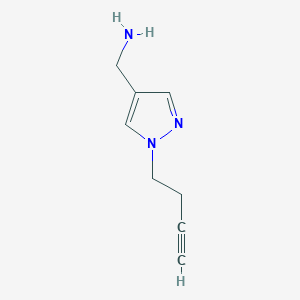
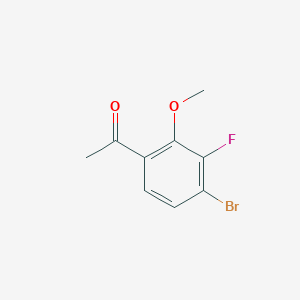
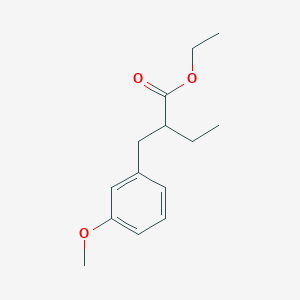
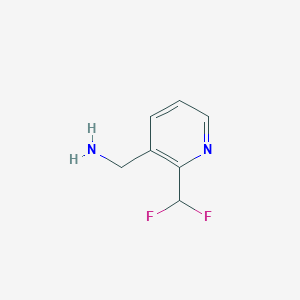
![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
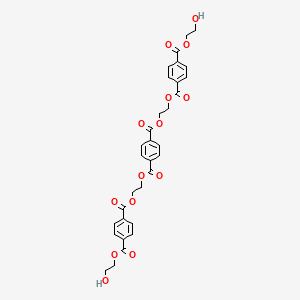
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
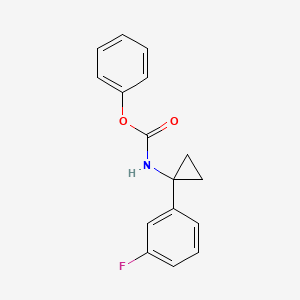
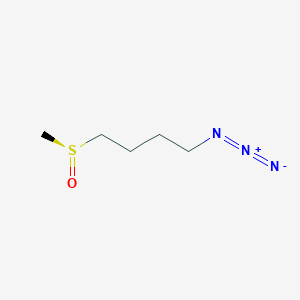
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
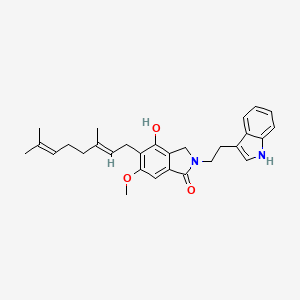
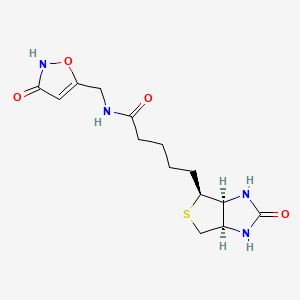
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)
